4,6-二氨基-2-羟基嘧啶

描述

4,6-Diamino-2-pyrimidinol (DAP) is an organic compound composed of two nitrogen-containing rings with a hydroxyl group attached to the 6-position of the pyrimidine ring. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, and has been widely studied for its many applications in the scientific research field. In

科学研究应用

食品接触材料安全性

4,6-二氨基-2-羟基嘧啶已被评估为食品接触材料中添加剂的安全性。 它用作聚氯乙烯 (PVC) 材料中的热稳定剂,确保产品在制造过程和使用过程中保持稳定和安全 .

抗结核药物开发

该化合物作为具有抗结核活性的衍生物的核心结构。 它在合成靶向结核分枝杆菌二氢叶酸还原酶的抑制剂中尤其重要,这是一种开发新型抗结核药物的有希望的方法 .

抗菌应用

4,6-二氨基-2-羟基嘧啶的衍生物已显示出作为抗菌剂的潜力。 例如,一种新型衍生物在体外和体内对耐甲氧西林金黄色葡萄球菌 (MRSA) 显示出活性,表明它可用于开发新型抗生素 .

一氧化氮生成抑制剂

在生物化学中,该化合物已知能抑制各种细胞类型中一氧化氮 (NO) 的生成。 这种特性被用于探索 NO 调节的研究中,NO 是许多生理和病理过程中的关键介质 .

材料科学

在材料科学领域,4,6-二氨基-2-羟基嘧啶用作合成更复杂化合物的先驱。 正在探索其衍生物在创造具有特定性能的新材料方面的潜在应用 .

环境研究

该化合物的衍生物也正在研究其在环境污染缓解中的作用。 例如,它们正在探索用于偶氮染料的脱色和生物降解,偶氮染料是纺织行业中常见的污染物 .

分析化学

4,6-二氨基-2-羟基嘧啶因其作为试剂的特性而在分析化学中被使用。 它参与各种化学分析,并在开发分析方法中发挥作用 .

工业用途

在工业上,它充当 GTP 环化酶 I 的特异性抑制剂,GTP 环化酶 I 是合成蝶呤的限速酶。 控制这条途径对几个工业生物过程至关重要 .

作用机制

Mode of Action

4,6-Diamino-2-hydroxypyrimidine acts as a selective and specific inhibitor of GCH1 . It competes with the substrate GTP for binding to the active site of the enzyme . This competition inhibits the enzymatic activity of GCH1, thereby reducing the production of BH4 .

Biochemical Pathways

By inhibiting GCH1, 4,6-Diamino-2-hydroxypyrimidine disrupts the de novo synthesis of BH4 . This disruption affects the downstream pathways that rely on BH4, including the synthesis of nitric oxide (NO) and several neurotransmitters . The reduction in NO production can have significant effects on vascular tone and immune response .

Pharmacokinetics

The compound’s ability to cross cell membranes and inhibit gch1 suggests it has suitable absorption and distribution characteristics

Result of Action

The inhibition of GCH1 by 4,6-Diamino-2-hydroxypyrimidine leads to a decrease in BH4 synthesis . This decrease can suppress NO production , which may have various effects depending on the physiological context. For example, it could potentially modulate immune responses or vascular tone .

Action Environment

The efficacy and stability of 4,6-Diamino-2-hydroxypyrimidine can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and alter its activity .

安全和危害

未来方向

生化分析

Biochemical Properties

4,6-Diamino-2-hydroxypyrimidine plays a significant role in biochemical reactions. It interacts with enzymes such as GTP cyclohydrolase I . This interaction is crucial for the synthesis of tetrahydrobiopterin (BH4), an essential cofactor for nitric oxide synthases and aromatic amino acid hydroxylases .

Cellular Effects

The effects of 4,6-Diamino-2-hydroxypyrimidine on cells are profound. It has been found to suppress nitric oxide production in chicken macrophages . This suppression can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4,6-Diamino-2-hydroxypyrimidine involves its binding to GTP cyclohydrolase I, inhibiting its activity . This inhibition prevents the synthesis of BH4, thereby suppressing the production of nitric oxide .

Temporal Effects in Laboratory Settings

Over time, the effects of 4,6-Diamino-2-hydroxypyrimidine can change. For instance, it has been reported that 4,6-Diamino-2-hydroxypyrimidine consistently caused weight loss and reduced food intake in rats .

Dosage Effects in Animal Models

The effects of 4,6-Diamino-2-hydroxypyrimidine can vary with different dosages in animal models. For example, it has been shown to inhibit nitric oxide production in chicken macrophages .

Metabolic Pathways

4,6-Diamino-2-hydroxypyrimidine is involved in the metabolic pathway of pterin synthesis . It interacts with the enzyme GTP cyclohydrolase I, which is crucial for the synthesis of BH4 .

Transport and Distribution

Given its role in inhibiting GTP cyclohydrolase I, it is likely that it is transported to sites where this enzyme is active .

Subcellular Localization

Given its role in inhibiting GTP cyclohydrolase I, it is likely that it is localized to the cytoplasm where this enzyme is active .

属性

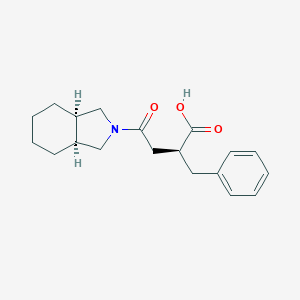

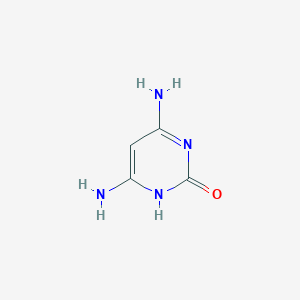

IUPAC Name |

4,6-diamino-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-3(6)8-4(9)7-2/h1H,(H5,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSVBJJXPDBPKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289371 | |

| Record name | 4,6-Diamino-2-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31458-45-4 | |

| Record name | 4,6-Diamino-2-pyrimidinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Diamino-2-hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Diaminopyrimidin-2(1H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D5GB4JX52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the significance of 4,6-Diamino-2-hydroxypyrimidine in chemical synthesis?

A1: 4,6-Diamino-2-hydroxypyrimidine serves as a crucial starting material in the synthesis of various purine derivatives, notably 3-methylisoguanine. [] This compound is significant because it represents the first successful synthesis of 3-methylisoguanine. The synthesis involves a series of reactions including methylation, nitrosation, reduction, and cyclization using 4,6-Diamino-2-hydroxypyrimidine as the initial building block. []

Q2: Can you elaborate on the role of 4,6-Diamino-2-hydroxypyrimidine in coordination chemistry?

A2: While the provided research papers primarily focus on the synthetic application of 4,6-Diamino-2-hydroxypyrimidine, a separate study highlights its potential in coordination chemistry. The compound exhibits the ability to form mixed ligand complexes with bivalent metal ions. [] This property suggests its potential use as a ligand in various chemical reactions and catalytic processes involving metal ions. Further research in this area could unravel its full potential in coordination chemistry.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)